2-Bromo-N-(2-methylbenzyl)acetamide
Overview
Description
2-Bromo-N-(2-methylbenzyl)acetamide is an organic compound with the molecular formula C10H12BrNO It is a brominated derivative of acetamide, where the bromine atom is attached to the acetamide group, and the acetamide is further substituted with a 2-methylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(2-methylbenzyl)acetamide typically involves the bromination of N-(2-methylbenzyl)acetamide. One common method is to react N-(2-methylbenzyl)acetamide with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for the addition of reagents and monitoring of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(2-methylbenzyl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Oxidation: Oxidation reactions can lead to the formation of more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted acetamides.
Reduction: Formation of N-(2-methylbenzyl)amine.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
2-Bromo-N-(2-methylbenzyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(2-methylbenzyl)acetamide involves its interaction with biological molecules. The bromine atom can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or nucleic acids. This can lead to the inhibition of enzyme activity or disruption of cellular processes. The specific molecular targets and pathways involved depend on the context of its application, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-phenylacetamide: Similar structure but with a phenyl group instead of a 2-methylbenzyl group.
N-(2-methylbenzyl)acetamide: Lacks the bromine atom, making it less reactive in certain chemical reactions.
2-Chloro-N-(2-methylbenzyl)acetamide: Chlorine atom instead of bromine, which can affect its reactivity and biological activity.
Uniqueness
2-Bromo-N-(2-methylbenzyl)acetamide is unique due to the presence of both the bromine atom and the 2-methylbenzyl group. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds. The bromine atom enhances its electrophilic properties, making it a valuable intermediate in organic synthesis and a potential candidate for various biological applications.
Properties
IUPAC Name |
2-bromo-N-[(2-methylphenyl)methyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-8-4-2-3-5-9(8)7-12-10(13)6-11/h2-5H,6-7H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIWMHSQPSGADK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20569881 | |
Record name | 2-Bromo-N-[(2-methylphenyl)methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20569881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1226029-96-4 | |
Record name | 2-Bromo-N-[(2-methylphenyl)methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20569881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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